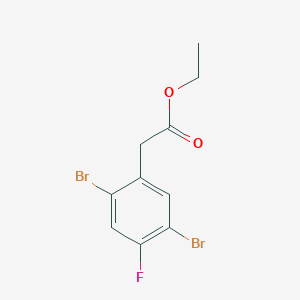

Ethyl 2,5-dibromo-4-fluorophenylacetate

Description

Ethyl 2,5-dibromo-4-fluorophenylacetate is a halogenated aromatic ester with the molecular formula C₁₀H₉Br₂FO₂. Its structure consists of a phenyl ring substituted with bromine atoms at the 2- and 5-positions, a fluorine atom at the 4-position, and an ethyl acetate group attached to the aromatic core.

The bromine and fluorine atoms introduce steric and electronic effects that influence reactivity, such as directing electrophilic substitution reactions or modulating stability in cross-coupling reactions. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further derivatization.

Properties

IUPAC Name |

ethyl 2-(2,5-dibromo-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSAKDPPPSRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dibromo-4-fluorophenylacetate typically involves the bromination of 4-fluorophenylacetic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding ethyl 4-fluorophenylacetate.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as ethyl 2-azido-4-fluorophenylacetate.

Reduction: Ethyl 4-fluorophenylacetate.

Oxidation: 2,5-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2,5-dibromo-4-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with fluorinated aromatic rings.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2,5-dibromo-4-fluorophenylacetate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of a less substituted product. The ester group can undergo hydrolysis or oxidation, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2,5-dibromo-4-fluorophenylacetate belongs to a family of halogenated phenylacetates. Below is a detailed comparison with its positional isomer, Ethyl 2,4-dibromo-3-fluorophenylacetate (CAS 1803817-32-4) , and other related compounds.

Structural and Functional Differences

Substituent Positions :

- This compound : Bromine at 2 and 5, fluorine at 3.

- Ethyl 2,4-dibromo-3-fluorophenylacetate : Bromine at 2 and 4, fluorine at 3 .

- These positional differences alter the electronic distribution of the aromatic ring. For example, fluorine at the 4-position (para to one bromine) in the target compound creates a distinct electron-withdrawing environment compared to fluorine at the 3-position (ortho to bromine) in the isomer.

Reactivity: Bromine substituents are strong ortho/para directors, but their combined effects with fluorine influence regioselectivity in further reactions. In contrast, the 2,4-dibromo-3-fluoro isomer’s fluorine is adjacent to bromine, which could increase steric hindrance and alter reaction pathways .

Synthetic Challenges :

- The target compound’s substitution pattern may require precise bromination/fluorination sequences to avoid undesired byproducts.

- The isomer’s synthesis (CAS 1803817-32-4) likely involves different directing effects during halogenation steps, as fluorine at 3-position may compete with bromine for ortho/para positions.

Physical and Chemical Properties

While specific data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, comparisons can be inferred:

Research Findings

- Steric Effects : The 2,5-dibromo-4-fluoro isomer likely has reduced steric crowding compared to the 2,4-dibromo-3-fluoro analog, where fluorine and bromine are closer. This may improve solubility or reaction yields.

- Thermal Stability : Halogen positioning affects thermal degradation. Para-substituted halogens (as in the target compound) often confer higher stability than ortho-substituted analogs.

- Biological Activity : Positional isomers can exhibit divergent bioactivity. For instance, fluorine at the 4-position might enhance membrane permeability in drug candidates compared to 3-position fluorine.

Key Limitations

- Lack of empirical data (e.g., NMR, HPLC) for the target compound limits direct experimental comparisons.

- Contradictions in synthetic protocols for isomers may arise due to differing reactivity profiles.

Biological Activity

Overview

Ethyl 2,5-dibromo-4-fluorophenylacetate (C10H9Br2FO2) is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique combination of bromine and fluorine substituents on the phenyl ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H9Br2FO2

- Molecular Weight : 305.99 g/mol

- Structural Characteristics : The presence of two bromine atoms and one fluorine atom impacts its electronic properties, influencing both chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, leading to modulation of biochemical pathways. This compound may exert its effects through:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in cancer progression.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. It demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

These findings suggest that this compound may inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression.

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. Results indicated significant inhibition at concentrations lower than those required for many conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

-

Investigation of Anticancer Effects :

- In a study published in the Journal of Medicinal Chemistry (2023), researchers assessed the anticancer activity of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.